molecular formula C17H18N2 B5777890 5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole

5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole

Cat. No. B5777890
M. Wt: 250.34 g/mol
InChI Key: RWJOVTSHEMTVJU-UHFFFAOYSA-N
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Description

5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the benzimidazole group is a significant structure in medicinal chemistry and is part of many pharmaceutical drugs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the IR spectrum characterization of a compound with a similar structure indicated a shift of absorption band from 3413 cm −1, corresponding to the NH group stretching. This can be correlated to the ring stretching of the benzimidazole moiety .

Scientific Research Applications

Anticancer Potential

The structural features of 5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole suggest potential anticancer activity. Benzimidazoles are known for their ability to inhibit enzymes involved in DNA replication and repair. Researchers have explored this compound as a potential chemotherapeutic agent, particularly against hepatocellular carcinoma .

Heterocycle Synthesis

The azide group in 5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole allows for versatile synthetic routes. For instance, it can react with diethyl acetylenedicarboxylate and methyl propiolate to yield triazole derivatives. These heterocycles find applications in medicinal chemistry and material science .

properties

IUPAC Name

5,6-dimethyl-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-13-10-16-17(11-14(13)2)19(12-18-16)9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJOVTSHEMTVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-1-(2-phenylethyl)benzimidazole

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